molecular formula C12H13N3O3 B13760522 Carbamic acid, (4-(4-methoxyphenyl)-1H-imidazol-2-YL)-, methyl ester CAS No. 58046-35-8

Carbamic acid, (4-(4-methoxyphenyl)-1H-imidazol-2-YL)-, methyl ester

Cat. No.: B13760522
CAS No.: 58046-35-8
M. Wt: 247.25 g/mol
InChI Key: IWWMORXPRDJPJD-UHFFFAOYSA-N
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Description

Properties

CAS No.

58046-35-8

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate

InChI

InChI=1S/C12H13N3O3/c1-17-9-5-3-8(4-6-9)10-7-13-11(14-10)15-12(16)18-2/h3-7H,1-2H3,(H2,13,14,15,16)

InChI Key

IWWMORXPRDJPJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl isocyanate, followed by cyclization to form the imidazole ring. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzimidazole-Based Carbamates
  • Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate, CAS 10605-21-7):

    • Structure : Replaces imidazole with benzimidazole.
    • Applications : Broad-spectrum fungicide .
    • Key Difference : The benzimidazole core enhances planarity and π-π stacking, improving binding to fungal tubulin compared to imidazole derivatives .
  • Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate, CAS 17804-35-2): Structure: Additional butylaminocarbonyl substituent on benzimidazole. Applications: Systemic fungicide; metabolizes to carbendazim in plants . Key Difference: The butylamino group increases lipophilicity, enhancing tissue penetration .
Imidazole Derivatives
  • Carbamic Acid, (4,5-Dicyano-1H-imidazol-2-yl)-, (4-Chlorophenyl)methyl Ester (CAS 61908-54-1): Structure: Imidazole core with cyano (-CN) and 4-chlorophenylmethyl ester groups.
  • Carbamic Acid, (4,5-Dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)-, Methyl Ester (CAS 115012-02-7): Structure: Partially saturated imidazolone ring with a methyl group. Physical Properties: Melting point 132–133°C; pKa ~7.12 .

Substituent and Ester Group Variations

Aromatic Ester Modifications
  • N-[6-(2-Methyl-4,5-Diphenyl-1H-Imidazol-1-yl)Hexyl]Carbamic Acid 2-Fluorophenyl Ester (CAS 6040-25-1):
    • Structure : Fluorophenyl ester and hexyl chain.
    • Key Difference : Fluorine enhances metabolic stability; the hexyl chain increases lipophilicity, improving membrane permeability .
Alkoxy and Thioether Substituents
  • Fenbendazole ([5-(Phenylthio)-1H-Benzimidazol-2-yl]Carbamic Acid Methyl Ester):
    • Structure : Benzene-thioether substituent.
    • Applications : Anthelmintic.
    • Key Difference : Sulfur atom increases hydrophobicity and alters metabolic pathways compared to methoxy groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, using tetrakis(dimethylamino)ethylene (TDAE) methodology to couple 4-(chloromethyl)phenyl derivatives with carbonyl intermediates (e.g., aromatic aldehydes or esters) under anhydrous conditions. Yield optimization involves controlling stoichiometry (1.2:1 molar ratio of nucleophile to electrophile), solvent selection (dry acetonitrile or DMF), and temperature (reflux at 80–100°C). Post-reaction purification via flash column chromatography (cyclohexane/EtOAc 8:2) improves purity .

Q. How can the molecular structure be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR shifts for the methoxyphenyl (δ 3.8–4.0 ppm for OCH3_3), imidazole protons (δ 7.2–7.8 ppm), and carbamate methyl ester (δ 3.6–3.7 ppm).
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns using EI-MS or ESI-MS.
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, particularly for the imidazole-carbamate linkage .

Q. What are the recommended analytical techniques for purity assessment?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of methanol/water/0.2 M NaH2_2PO4_4/0.4 M TBAH (5:1:2:3, pH 5.5) at 1.0 mL/min. Monitor UV absorbance at 254 nm.
  • TLC : Silica gel plates with EtOAc/hexane (3:7); Rf_f ~0.4–0.5 under UV visualization .

Advanced Research Questions

Q. How can computational modeling predict this compound’s biological activity (e.g., tubulin inhibition)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using the crystal structure of tubulin (PDB: 1SA0). Focus on binding affinity (ΔG) at the colchicine site.
  • Conduct QSAR studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) with antiproliferative IC50_{50} values. Use descriptors like logP, polar surface area, and H-bond acceptor count .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Methodological Answer :

  • SHELXL refinement : Address disordered moieties (e.g., methoxyphenyl rotamers) using PART and SUMP instructions. Apply ISOR restraints to anisotropic displacement parameters.
  • Twinned data : Use HKLF5 in SHELXL for twin law refinement (e.g., two-fold rotation). Validate with Rint_\text{int} < 5% and GooF ~1.0 .

Q. How does the compound’s electronic structure influence its optoelectronic properties?

  • Methodological Answer :

  • DFT calculations (Gaussian 16): Optimize geometry at B3LYP/6-311G(d,p). Analyze frontier molecular orbitals (HOMO-LUMO gap) and charge transfer transitions.
  • UV-Vis spectroscopy : Compare experimental λmax_\text{max} (e.g., 320–350 nm in DMSO) with TD-DFT results to validate π→π^* transitions in the imidazole-methoxyphenyl system .

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